molecular formula C12H15ClN4 B14090715 1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine

1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine

Cat. No.: B14090715
M. Wt: 250.73 g/mol
InChI Key: QDMQIASQRBTHCC-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-pyridin-2-yl-4,5,6,7-tetrahydro-1{H}-indazol-4-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other similar compounds .

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14N4.ClH/c13-10-4-3-5-11-9(10)8-15-16(11)12-6-1-2-7-14-12;/h1-2,6-8,10H,3-5,13H2;1H

InChI Key

QDMQIASQRBTHCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)N.Cl

Origin of Product

United States

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